molecular formula C12H14ClN B1589953 (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride CAS No. 82572-04-1

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

Cat. No.: B1589953
CAS No.: 82572-04-1
M. Wt: 207.7 g/mol
InChI Key: ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
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Description

®-1-(Naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound that features a naphthalene ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-yl)ethanamine hydrochloride typically involves the enantioselective reduction of naphthyl ketones or the enantioselective amination of naphthyl aldehydes. Common reagents used in these reactions include chiral catalysts and reducing agents. For instance, the reduction of naphthyl ketones can be achieved using chiral borane complexes under mild conditions.

Industrial Production Methods

Industrial production of ®-1-(Naphthalen-1-yl)ethanamine hydrochloride often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the desired enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyl ketones or aldehydes.

    Reduction: Reduction reactions can convert naphthyl ketones or aldehydes back to the amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Naphthalen-1-yl)ethanamine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical syntheses.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

In medicine, ®-1-(Naphthalen-1-yl)ethanamine hydrochloride is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical agents that may exhibit activity against certain diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s naphthalene ring and ethanamine group allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(Naphthalen-1-yl)ethanamine hydrochloride
  • 1-(Naphthalen-2-yl)ethanamine hydrochloride
  • 1-(Naphthalen-1-yl)propanamine hydrochloride

Uniqueness

®-1-(Naphthalen-1-yl)ethanamine hydrochloride is unique due to its specific chiral configuration and the position of the naphthalene ring. This configuration imparts distinct chemical and biological properties, making it different from its similar counterparts. For example, the (S)-enantiomer may exhibit different binding affinities and biological activities, while variations in the position of the naphthalene ring or the length of the alkyl chain can lead to different chemical reactivity and applications.

Properties

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487446
Record name (R)-1-(1-Naphthyl)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82572-04-1
Record name 1-Naphthalenemethanamine, α-methyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82572-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(1-Naphthyl)ethylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-Naphthylethylamine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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